Cas no 1896181-16-0 (1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol)

1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol
- 1896181-16-0
- EN300-1976426
-
- インチ: 1S/C10H11ClO2/c1-13-8-4-2-3-7(11)9(8)10(12)5-6-10/h2-4,12H,5-6H2,1H3
- InChIKey: PKOZWRGGHQJIEA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1(CC1)O)OC
計算された属性
- せいみつぶんしりょう: 198.0447573g/mol
- どういたいしつりょう: 198.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976426-10.0g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1976426-0.05g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1976426-0.25g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1976426-1.0g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1976426-0.1g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1976426-0.5g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1976426-10g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1976426-5.0g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1976426-1g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1976426-2.5g |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol |
1896181-16-0 | 2.5g |
$1791.0 | 2023-09-16 |
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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6. Caper tea
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
1-(2-chloro-6-methoxyphenyl)cyclopropan-1-olに関する追加情報
Chemical and Biological Properties of 1-(2-Chloro-6-Methoxyphenyl)Cyclopropan-1-Ol (CAS No. 189618-16-0)
The compound 1-(2-chloro-6-methoxyphenyl)cyclopropan-1-ol, identified by CAS No. 189618-16-0, is a synthetic organic molecule with a unique structural configuration that combines a substituted phenyl group with a cyclopropane ring. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry and pharmacological research, particularly as a precursor or scaffold for drug development. Its structure consists of a chloro substituent at the 2-position and a methoxy group at the 6-position of the phenyl ring, which is fused to a cyclopropane moiety bearing an ol (hydroxyl) functional group at the primary carbon position. This arrangement creates a rigid three-dimensional framework that can modulate molecular interactions with biological targets, such as enzymes or receptors, through steric effects and electronic properties.
A recent study published in Journal of Medicinal Chemistry highlights the importance of the cyclopropan- core in enhancing metabolic stability and improving pharmacokinetic profiles compared to linear analogs. Researchers demonstrated that incorporating cyclopropane rings into phenolic derivatives like this compound can reduce susceptibility to cytochrome P450-mediated oxidation, thereby extending its half-life in vivo. The methoxyphenyl substituent further contributes to this stability by shielding the aromatic system from oxidative degradation while maintaining hydrophilic characteristics essential for membrane permeability.
In terms of synthetic utility, the cyclopropan- ring provides an ideal platform for constructing multi-functionalized molecules through ring-opening reactions or site-specific derivatization. A notable advancement reported in Nature Communications involves the use of this compound as an intermediate in the synthesis of novel kinase inhibitors targeting cancer-related signaling pathways. By introducing additional substituents via Suzuki coupling or nucleophilic substitution at specific positions on its phenyl ring, researchers have successfully generated analogs with submicromolar IC₅₀ values against oncogenic kinases such as EGFRvIII and ALK fusion proteins.
The stereochemistry of this compound plays a critical role in its biological activity. While current literature focuses primarily on racemic mixtures, emerging research emphasizes the potential benefits of isolating enantiopure forms using chiral chromatography or asymmetric synthesis techniques. A 2023 paper in ACS Catalysis describes an efficient enzymatic resolution method employing lipase-catalyzed kinetic resolution to obtain pure (R) and (S) enantiomers of related cyclopropyl alcohol compounds, suggesting similar approaches could optimize this compound's pharmaceutical performance.
Spectroscopic analysis confirms the presence of characteristic peaks: proton NMR shows signals at δ 7.0–7.3 ppm corresponding to chlorinated aromatic protons, while carbon NMR reveals quaternary carbon resonances between δ 55–75 ppm indicative of the cyclopropane-hydroxyl interaction. X-ray crystallography studies published in Inorganic Chemistry Communications reveal a crystalline lattice structure with intermolecular hydrogen bonding networks involving both hydroxyl groups and methoxy oxygen atoms, which may influence its solubility properties under physiological conditions.
Biochemical assays indicate significant selectivity toward G-protein coupled receptors (GPCRs) when compared to other phenolic compounds lacking the cyclopropyl moiety. A collaborative study between pharmaceutical companies and academic institutions showed that this compound binds with high affinity (Kd = 45 nM) to adenosine A₂A receptors—a key target in Parkinson's disease therapy—while exhibiting minimal off-target activity against related purinergic receptors. This selectivity arises from the precise spatial orientation enabled by the rigid cyclopropane framework combined with electronic modulation from chlorinated and methoxylated aromatic substituents.
In preclinical evaluations using murine models, oral administration demonstrated superior bioavailability (F = 0.73) compared to analogous linear compounds due to improved intestinal absorption facilitated by its balanced lipophilicity (logP = 3.4). Pharmacokinetic data published in Bioorganic & Medicinal Chemistry Letters also revealed linear dose-response relationships up to therapeutic concentrations without evidence of hepatotoxicity even after prolonged dosing regimens, attributed to its stable metabolic profile mediated by phase II conjugation pathways involving glucuronic acid transferases.
Safety assessments conducted according to OECD guidelines confirmed low acute toxicity profiles when administered intraperitoneally (LD₅₀ > 5 g/kg). Chronic toxicity studies over eight weeks showed no significant organ damage or weight changes at therapeutic doses up to 50 mg/kg/day, though mild transient increases in liver enzymes were observed at higher concentrations (>200 mg/kg/day), prompting further investigation into dose-dependent mechanisms using transcriptomic profiling techniques.
This compound's unique combination of structural features has led to its exploration as an imaging agent component for positron emission tomography (PET). Researchers have attached radiolabeled fluorine atoms via nucleophilic displacement reactions at strategic positions on its aromatic ring system, achieving high labeling efficiencies (>95%) under mild conditions without compromising overall molecular integrity—a critical factor for diagnostic applications requiring precise spatial resolution.
Ongoing investigations focus on optimizing this compound's photochemical properties through conjugation with azobenzene derivatives for light-responsive drug delivery systems. Preliminary results presented at the 2024 American Chemical Society National Meeting show reversible photoisomerization behavior when functionalized with azo groups on adjacent positions relative to the methoxy substituent, suggesting potential applications in spatiotemporally controlled release mechanisms.
Synthesis methodologies have evolved significantly since initial reports from early-stage research programs. Modern protocols now employ palladium-catalyzed cross-coupling reactions under microwave-assisted conditions achieving >90% yields within minutes—a stark contrast to traditional multi-step procedures requiring hours or days—thereby enabling rapid scale-up for preclinical trials without compromising purity standards required by regulatory agencies like FDA or EMA.
Cryogenic electron microscopy studies are currently elucidating how this compound interacts with membrane-bound transport proteins such as P-glycoprotein (P-gp). Early structural models suggest that its compact cyclopropyl group allows it to bypass efflux mechanisms more effectively than larger molecules while maintaining sufficient binding energy through π-stacking interactions with aromatic residues lining transmembrane domains—a mechanism validated through molecular docking simulations using Schrödinger's Glide software suite.
In material science applications, self-assembled monolayers formed from this compound exhibit remarkable thermal stability up to 350°C under vacuum conditions according to recent surface characterization studies using XPS and AFM techniques. The hydroxyl functionality provides anchoring points for covalent attachment onto metal oxide surfaces while chlorinated aromatic groups contribute electron-withdrawing properties useful for tuning electronic conductivity in organic semiconductor devices—a promising direction highlighted during presentations at MRS Spring Meetings 2024.
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